molecular formula C6H8ClNO3 B13861205 3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate

3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate

Katalognummer: B13861205
Molekulargewicht: 177.58 g/mol
InChI-Schlüssel: VSSYIVRWSBQANP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate is a chemical compound that belongs to the class of pyridinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate typically involves the reaction of 4-methyl-2(1H)-pyridinone with appropriate reagents to introduce hydroxyl groups at the 3 and 6 positions. The reaction conditions may include the use of catalysts, solvents, and specific temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce various functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce alkyl or halogen groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of 3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydroxy-2(1H)-pyridinone: Similar structure but lacks the methyl group at the 4 position.

    3,6-Dihydroxy-2(1H)-pyridinone: Similar structure but lacks the methyl group at the 4 position.

    4-Methyl-2(1H)-pyridinone: Similar structure but lacks the hydroxyl groups at the 3 and 6 positions.

Uniqueness

3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate is unique due to the presence of both hydroxyl groups and a methyl group, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C6H8ClNO3

Molekulargewicht

177.58 g/mol

IUPAC-Name

5,6-dihydroxy-4-methyl-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C6H7NO3.ClH/c1-3-2-4(8)7-6(10)5(3)9;/h2,9H,1H3,(H2,7,8,10);1H

InChI-Schlüssel

VSSYIVRWSBQANP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)NC(=C1O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.